molecular formula C9H19ClN2 B12560994 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 195440-30-3

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12560994
CAS No.: 195440-30-3
M. Wt: 190.71 g/mol
InChI Key: VILIIPCHCNFVDC-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and versatility, making it a valuable component in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,3,4,5-tetramethylimidazole with ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality .

Chemical Reactions Analysis

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Scientific Research Applications

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the function of enzymes by binding to their active sites, thereby inhibiting their catalytic activity. Additionally, it can interact with cellular membranes, leading to increased permeability and potential cell death .

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride include:

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

195440-30-3

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-ethyl-2,3,4,5-tetramethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C9H18N2.ClH/c1-6-11-8(3)7(2)10(5)9(11)4;/h9H,6H2,1-5H3;1H

InChI Key

VILIIPCHCNFVDC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C(N(C(=C1C)C)C)C.[Cl-]

Origin of Product

United States

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